molecular formula C26H55NO4 B008372 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol CAS No. 26635-92-7

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol

Cat. No. B008372
CAS RN: 26635-92-7
M. Wt: 445.7 g/mol
InChI Key: IEXQFYPEUSYMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar ethoxyethanol derivatives involves complex reactions where ethoxyethanol groups are introduced into the molecule through various synthetic routes. For instance, derivatives of silacyclobutane with amino alcohols undergo reactions where ethoxy and amino groups are replaced or modified to form new compounds, showcasing a method that could be analogous to synthesizing the compound of interest (Pestunovich et al., 2006).

Molecular Structure Analysis

The molecular structure of ethoxyethanol derivatives is characterized by the presence of ethoxyethanol groups, which significantly impact the compound's physical and chemical properties. The analysis and characterization of such molecules often involve techniques like X-ray crystallography, which provides insights into the molecule's conformation and structure, as seen in the study of similar compounds (Philippo et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving ethoxyethanol derivatives can include interactions with other chemical species to form new compounds. For example, reactions of alkoxy and amino derivatives with amino alcohols show how ethoxyethanol groups can react under specific conditions to produce compounds with different properties and potential applications (Pestunovich et al., 2006).

Physical Properties Analysis

The physical properties of "2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol" and similar compounds, such as liquid-liquid equilibria (LLEs) data, provide essential insights into their behavior in different environments. Studies on compounds like 2-(2-ethoxyethoxy)ethanol offer valuable data on their phase behavior, critical solution temperatures, and interactions with solvents, which are crucial for understanding the physical behavior of the compound of interest (Martínez et al., 2000).

Chemical Properties Analysis

The chemical properties of ethoxyethanol derivatives, including reactivity, stability, and interaction with other chemicals, are key to their applications and behavior. The study of reactions involving similar compounds, such as the synthesis and reactions of ethoxyethanol derivatives with other molecules, reveals the compound's potential reactivity and chemical behavior under various conditions (Pestunovich et al., 2006).

Scientific Research Applications

  • Industrial Applications : Research by Sailaja, Raju, Devi, and Subbarangaiah (1996) explored the effects of various cellosolves, including 2-methoxy ethanol and 2-ethoxy ethanol, on water structure. These cellosolves are significant in industrial contexts due to their role as water structure breakers, impacting the temperature of the adiabatic compressibility minimum of water (Sailaja et al., 1996).

  • Chemical Synthesis and Reactions : Pestunovich et al. (2006) investigated the reactions of silacyclobutane with amino alcohols, demonstrating how derivatives such as 2-(N,N-Dimethylamino)ethanol can be utilized in synthesizing dimethylaminoethoxy derivatives. This highlights the compound's role in chemical synthesis (Pestunovich et al., 2006).

  • Antimicrobial Applications : Gein et al. (2015) synthesized compounds incorporating 2-(2-aminoethoxy)ethanol and studied their antimicrobial activity. This research points towards potential biomedical applications for derivatives of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol (Gein et al., 2015).

  • Construction and Material Science : Rong-bing and Jian (2005) described the synthesis of a shrinkage-reducing admixture for cementitious materials using 2-butoxy ethanol, demonstrating the compound's potential applications in construction and material science (Rong-bing & Jian, 2005).

  • Catalysis and Reaction Mechanisms : Research by Colley et al. (2005) on the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst, where ethanol is a reactant, illustrates the role of similar compounds in understanding catalysis and reaction mechanisms (Colley et al., 2005).

properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(19-23-30-25-21-28)20-24-31-26-22-29/h28-29H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQFYPEUSYMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol

CAS RN

26635-92-7
Record name Ethoxylated stearylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26635-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(octadecylimino)di-2,1-ethanediyl]bis[.omega.-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α,α'-[(octadecylimino)di-2,1-ethanediyl]bis[ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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